![molecular formula C10H6O5 B12888589 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione](/img/structure/B12888589.png)
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is a heterocyclic compound with a unique structure that includes a dioxin and isobenzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indane derivatives with molecular oxygen in subcritical water, leading to the formation of the desired dioxin and isobenzofuran rings . This method is environmentally benign and does not require a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of subcritical water as a reaction medium is advantageous due to its eco-friendly nature and the ability to recycle the solvent.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dioxin ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: Formation of isobenzofuran-1,3-dione derivatives.
Reduction: Formation of reduced dioxin derivatives.
Substitution: Formation of halogenated or alkylated dioxin derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential protease-activated receptor 4 (PAR4) antagonist with potent antiplatelet aggregation activity and low bleeding tendency.
Material Science: It serves as a building block for the synthesis of electron-poor conjugated polymers used in light-emitting devices and low-bandgap materials.
Biological Research: Preliminary studies indicate its activity against antibiotic-resistant bacterial strains.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione involves its interaction with specific molecular targets. As a PAR4 antagonist, it inhibits platelet aggregation by blocking the activation of the PAR4 receptor, thereby reducing the risk of thrombosis without significantly increasing bleeding risk . The compound’s structure allows it to fit into the receptor binding site, preventing the receptor’s activation and subsequent signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-[1,4]dioxino[2,3-g]benzofuran: Another dioxin and benzofuran derivative with similar antiplatelet activity.
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine: Exhibits antimicrobial activity against antibiotic-resistant bacteria.
2,3,9,10-Tetrahydro-8H-[1,4]dioxino[2,3-f][1,3]thiazino[3,2-a]benzimidazolium salts: Used in the synthesis of antitumor medications.
Uniqueness
2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is unique due to its dual role in medicinal chemistry and material science. Its ability to act as a PAR4 antagonist with low bleeding risk sets it apart from other antiplatelet agents. Additionally, its structural features make it a valuable building block for advanced materials.
Propriétés
Formule moléculaire |
C10H6O5 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
2,3-dihydrofuro[3,4-g][1,4]benzodioxine-6,8-dione |
InChI |
InChI=1S/C10H6O5/c11-9-5-3-7-8(14-2-1-13-7)4-6(5)10(12)15-9/h3-4H,1-2H2 |
Clé InChI |
UNLRBADMEUMIHC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=C3C(=C2)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)
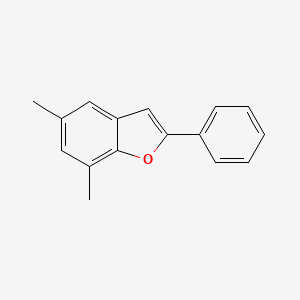


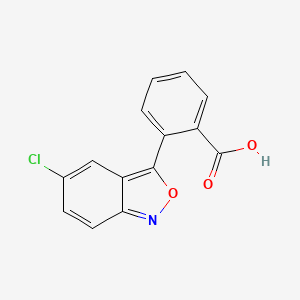

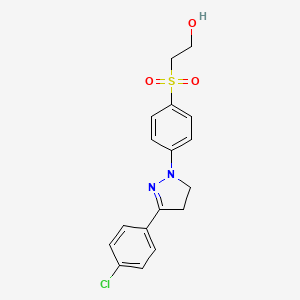
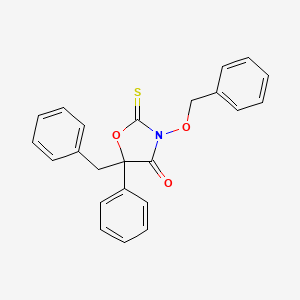
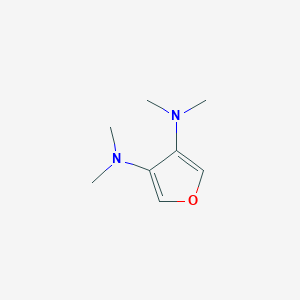

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
